![molecular formula C25H31FN4O4 B587264 N-Boc-N-desethyl Sunitinib-d5 CAS No. 1246832-84-7](/img/structure/B587264.png)
N-Boc-N-desethyl Sunitinib-d5
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Overview
Description
“N-Boc-N-desethyl Sunitinib-d5” is the labelled analogue of N-Boc-N-desethyl Sunitinib, which is an intermediate in the preparation of Sunitinib metabolites . It has a molecular formula of C25H26D5FN4O4 and a molecular weight of 475.57 .
Molecular Structure Analysis
The molecular structure of “N-Boc-N-desethyl Sunitinib-d5” includes various functional groups and atoms. The IUPAC name is tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate .Scientific Research Applications
Cancer Treatment
“N-Boc-N-desethyl Sunitinib-d5” is a derivative of Sunitinib, which is a tyrosine kinase inhibitor used in cancer treatment . It has been particularly effective in treating renal cell carcinoma .
Resistance Study in Cancer Treatment
This compound is used in the study of resistance mechanisms in cancer treatment. For instance, it has been used to investigate the dominant mechanisms of resistance to Sunitinib in human renal cell carcinoma cells .
Cell Cycle Progression
“N-Boc-N-desethyl Sunitinib-d5” has been found to affect cell cycle progression. In particular, it has been observed to upregulate molecules enforcing cell cycle progression, such as cyclin A, B1, and E .
Chemotaxis
This compound has been associated with the dysregulation of chemotaxis at the molecular level .
Lysosomal Sequestration
“N-Boc-N-desethyl Sunitinib-d5” has been used to confirm the lysosomal sequestration of Sunitinib .
Therapeutic Drug Monitoring
The compound is used in therapeutic drug monitoring (TDM) of Sunitinib in patients with metastatic renal cell carcinoma (mRCC) .
Platelet Count and Function
“N-Boc-N-desethyl Sunitinib-d5” has been linked to a reduction in both platelet count and collagen-induced platelet aggregation .
Bleeding
The reduced aggregation of platelets, associated with the presence of “N-Boc-N-desethyl Sunitinib-d5”, has been linked in part with reported bleeding .
Mechanism of Action
Target of Action
N-Boc-N-desethyl Sunitinib-d5 is an intermediate in the preparation of labelled Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). It targets several receptors, including VEGFR, PDGFR, and KIT .
Mode of Action
Sunitinib inhibits the cellular signaling by targeting multiple receptor tyrosine kinases (RTKs). These include the platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and the vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3). Additionally, sunitinib inhibits other RTKs that are involved in tumor growth and pathologic angiogenesis .
Biochemical Pathways
By inhibiting these targets, Sunitinib can block the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival. This leads to the inhibition of angiogenesis, tumor growth, and metastasis .
Pharmacokinetics
It has a half-life of approximately 40 to 60 hours .
Result of Action
The inhibition of the RTKs and the subsequent downstream pathways by Sunitinib leads to decreased tumor vascularization, tumor cell apoptosis, and a decrease in tumor growth .
Action Environment
The action of N-Boc-N-desethyl Sunitinib-d5, like other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s diet, and the patient’s overall health status. For instance, drugs that inhibit or induce CYP3A4 can affect the metabolism of Sunitinib .
properties
IUPAC Name |
tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJVBOSWZGYOFA-ILZNSAHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747199 |
Source
|
Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-desethyl Sunitinib-d5 | |
CAS RN |
1246832-84-7 |
Source
|
Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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